molecular formula C15H16N2O5S B463988 N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide CAS No. 329932-84-5

N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide

Cat. No.: B463988
CAS No.: 329932-84-5
M. Wt: 336.4g/mol
InChI Key: LCBIHDXSZBHWBZ-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide is a chemical compound with the molecular formula C15H16N2O5S It is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide typically involves the reaction of 4-(4-morpholinylsulfonyl)phenylboronic acid with 2-furoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide is unique due to its combination of a morpholine ring, sulfonyl group, and furan ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c18-15(14-2-1-9-22-14)16-12-3-5-13(6-4-12)23(19,20)17-7-10-21-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBIHDXSZBHWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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